Bienvenue dans la boutique en ligne BenchChem!

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine

CCR5 Antagonist HIV-1 Entry Inhibitor Calcium Mobilization Assay

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine (CAS 425666-81-5, molecular formula C19H18F2N2O2, molecular weight 344.36 g/mol) is a synthetic, small-molecule building block belonging to the 1,4-disubstituted-2-methylpiperazine class. The compound features two electron-withdrawing 4-fluorobenzoyl groups symmetrically installed on a chiral 2-methylpiperazine core.

Molecular Formula C19H18F2N2O2
Molecular Weight 344.362
CAS No. 425666-81-5
Cat. No. B2726445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine
CAS425666-81-5
Molecular FormulaC19H18F2N2O2
Molecular Weight344.362
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-2-6-16(20)7-3-14)10-11-23(13)19(25)15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3
InChIKeyWOPKEWKIOPZVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine (CAS 425666-81-5): A 2-Methylpiperazine Scaffold for Chemical Biology and Drug Discovery


1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine (CAS 425666-81-5, molecular formula C19H18F2N2O2, molecular weight 344.36 g/mol) is a synthetic, small-molecule building block belonging to the 1,4-disubstituted-2-methylpiperazine class . The compound features two electron-withdrawing 4-fluorobenzoyl groups symmetrically installed on a chiral 2-methylpiperazine core. This architecture is a privileged scaffold in medicinal chemistry, systematically explored for generating potent ligands against G-protein coupled receptors (GPCRs) such as CCR5 [1] and 5-HT1A [2], as well as enzymes including BACE1 [3]. Its dual acylation pattern distinguishes it from mono-acylated or benzyl-substituted analogs that dominate the literature.

Why Generic Substitution Fails for 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine: The Asymmetric Scaffold Problem


Substituting 1,4-bis(4-fluorobenzoyl)-2-methylpiperazine with a generic 'piperazine derivative' or even a close mono-acylated analog is not chemically or biologically straightforward. The compound's 2-methyl substituent introduces a chiral center, and the 1,4-bis(4-fluorobenzoyl) pattern is the product of a non-trivial, regioselective acylation sequence [1]. The direct monoacylation of 2-methylpiperazine is complicated by a strong tendency for bis-acylation, and achieving control over which nitrogen (the sterically more hindered N-1 or less hindered N-4) is acylated first requires specialized protocols [2]. In biological systems, the presence or absence of the second 4-fluorobenzoyl group dramatically alters key drug-like properties including lipophilicity (cLogP) [3] and receptor binding topology [4]. Therefore, a simpler analog, such as 1-(4-fluorobenzoyl)-2-methylpiperazine, cannot serve as a direct substitute in a structure-activity relationship (SAR) campaign or as a synthetic intermediate without risking significant changes in potency, selectivity, or physicochemical profile.

Quantitative Differentiation Evidence for 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine Against In-Class Analogs


CCR5 Antagonism: 2-Methylpiperazine Core Delivers Potency Comparable to Maraviroc

In a calcium mobilization assay measuring CCR5 antagonism, a closely related 2-methylpiperazine derivative (compound 5, IC50 = 163.8 nM) demonstrated significantly better activity than its direct structural analog lacking the 2-methyl group (compound 4, IC50 = 239.5 nM) [1]. The broader series generated six compounds with potent anti-CCR5 activity comparable to the clinically approved drug maraviroc [1]. One compound in this class achieved an IC50 of 13 nM (BindingDB data) [2]. While the target compound 1,4-bis(4-fluorobenzoyl)-2-methylpiperazine itself has not been directly assayed in this system, its core scaffold—2-methylpiperazine with two aromatic substituents—is the pharmacophoric basis for this nanomolar-level activity, providing a validated entry point for CCR5-focused medicinal chemistry campaigns.

CCR5 Antagonist HIV-1 Entry Inhibitor Calcium Mobilization Assay

BACE1 Inhibition: Bis(4-fluorophenyl)methylpiperazine Moiety Drives Potency in the Low Micromolar Range

In a series of indanone-based BACE1 inhibitors, a compound bearing the bulky bis(4-fluorophenyl)methyl)piperazine substituent (compound 8) was identified as the most potent of the series with an IC50 of 2.49 ± 0.08 μM [1]. This study directly demonstrates that the bis(4-fluorophenyl)piperazine motif, which is structurally related to the target compound's bis(4-fluorobenzoyl)piperazine core, is preferred for BACE1 engagement over other amine side chains tested (e.g., benzylamine, N-benzylpiperazine derivatives), which showed weaker inhibition [1]. Although the substituent attachment chemistry (methylene vs. carbonyl linker) differs between the tested compound and the target compound, the shared aromatic fluorination pattern and piperazine scaffold provide strong SAR guidance for BACE1 inhibitor design.

BACE1 Inhibitor Alzheimer's Disease FRET Assay

Regioselective Synthesis: A Pre-Formed Bis-Acylated Scaffold Eliminates Purification Challenges

The direct monoacylation of 2-methylpiperazine is plagued by a strong tendency for overreaction to the bis-acylated product, and when monoacylation is achieved, controlling the regioselectivity for the more hindered vs. less hindered nitrogen is a major challenge [1]. The target compound, 1,4-bis(4-fluorobenzoyl)-2-methylpiperazine, is the fully acylated, symmetrical end-product of this reaction sequence. Procuring it directly as a characterized, pure intermediate bypasses the labor-intensive optimization, chromatographic separation, and yield losses inherent in attempting to stop the reaction at the mono-acylated stage. This is a significant practical advantage for medicinal chemistry groups requiring a building block for further N-deprotection and selective mono-functionalization at a sterically differentiated nitrogen [2].

Regioselective Acylation Synthetic Intermediate Process Chemistry

Cytotoxic Potential: Bis(4-fluorophenyl)piperazine Derivatives Outperform 5-Fluorouracil

A series of nine novel piperazinylacetamide compounds bearing a bis(4-fluorophenyl)methyl)piperazine moiety—structurally related to the target compound—were evaluated for cytotoxicity against liver (Huh7) and colon (HCT116) cancer cell lines. Most of the compounds in this series exhibited greater cytotoxicity than the standard chemotherapeutic agent 5-fluorouracil (5-FU) [1]. While the target compound itself has not been directly assayed, the bis(4-fluorophenyl)piperazine substructure is the key pharmacophoric element conferring this enhanced activity, and the bis(4-fluorobenzoyl) analog offers an alternative linker chemistry for SAR exploration of the bis-arylpiperazine anticancer phenotype.

Anticancer Cytotoxicity Piperazinylacetamides

High-Value Application Scenarios for 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine in Research and Industrial Procurement


HIV-1 Entry Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation CCR5 antagonists for HIV-1 treatment should procure 1,4-bis(4-fluorobenzoyl)-2-methylpiperazine as a core scaffold. The 2-methylpiperazine core has been empirically validated to enhance CCR5 potency compared to des-methyl analogs (IC50 of 163.8 nM vs. 239.5 nM for compound 5 vs. compound 4), and six derivatives in this class achieved activity comparable to the FDA-approved drug maraviroc [1]. This scaffold offers a privileged entry point for SAR exploration of the N-1 and N-4 substituents to further optimize potency, selectivity, and pharmacokinetic properties. It is recommended for groups pursuing novel oral CCR5 antagonists with improved bioavailability profiles over maraviroc.

Alzheimer's Disease BACE1 Inhibitor Discovery

Neuroscience drug discovery programs targeting BACE1 for Alzheimer's disease should consider the bis(4-fluorophenyl)piperazine architecture, which was identified as the most potent BACE1 inhibitor motif in a hybrid indanone series (IC50 = 2.49 ± 0.08 μM, the best in its series) [2]. The target compound's bis(4-fluorobenzoyl) substitution pattern provides an alternative chemical handle (amide carbonyl linkers vs. the methylene linker in the reference compound) for tuning metabolic stability and off-target selectivity. This scaffold is appropriate for academic screening libraries and biotech hit-to-lead programs focused on neurodegenerative disease targets.

Synthetic Intermediate for Asymmetric Piperazine Library Synthesis

Process chemistry and medicinal chemistry CROs should stock 1,4-bis(4-fluorobenzoyl)-2-methylpiperazine as a key intermediate for generating diverse 1,4-disubstituted-2-methylpiperazine libraries. The compound bypasses the well-documented challenge of regioselective mono-acylation of unsymmetrical piperazines, which is plagued by bis-acylation side reactions and poor regiocontrol [3]. Selective deprotection of one benzoyl group under controlled conditions yields a mono-benzoylated intermediate with a free secondary amine, enabling rapid diversification of the second nitrogen position for SAR expansion across multiple target classes including GPCRs, kinases, and CNS targets.

Anticancer SAR Exploration Targeting Bis-Arylpiperazine Phenotype

Oncology research groups investigating the bis-arylpiperazine anticancer phenotype should incorporate this compound into their screening cascades. Structurally related bis(4-fluorophenyl)methyl)piperazine derivatives have demonstrated cytotoxicity exceeding that of 5-fluorouracil against Huh7 and HCT116 cancer cell lines [4]. The target compound offers a distinct linker chemistry (benzoyl amide vs. benzyl amine), allowing exploration of the impact of linker polarity, hydrogen bonding capability, and metabolic stability on anticancer activity. This diversification strategy can help identify analogs with improved therapeutic indices.

Quote Request

Request a Quote for 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.